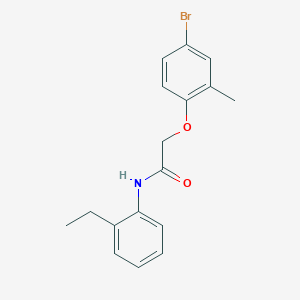![molecular formula C14H11BrClFO2 B5837819 {3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5837819.png)
{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol, also known as BCFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In
Wirkmechanismus
The mechanism of action of {3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol is not well understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in animal models. It has also been found to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of {3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol is its potential as a new drug candidate. It has shown promising results in preclinical studies and has the potential to be developed into a new drug for the treatment of cancer and inflammatory diseases. However, there are limitations to using this compound in lab experiments. It can be difficult to obtain high purity and yield of this compound, and its mechanism of action is not well understood.
Zukünftige Richtungen
There are several future directions for the research and development of {3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol. One direction is to further understand its mechanism of action. This will help in the development of more effective drugs based on this compound. Another direction is to optimize the synthesis method to obtain higher purity and yield of this compound. This will make it easier to conduct further studies on this compound. Additionally, more studies are needed to investigate the potential applications of this compound in other fields such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its anti-inflammatory and anticancer properties make it a promising new drug candidate. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Synthesemethoden
The synthesis of {3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol involves the reaction of 3-bromo-5-chloro-4-hydroxybenzaldehyde with 2-fluorobenzyl alcohol in the presence of a base and a catalyst. The resulting product is then reduced to obtain this compound. This method has been optimized to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol has shown potential applications in various fields of scientific research. One of the main applications of this compound is in the development of new drugs. This compound has been found to have anti-inflammatory and anticancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
[3-bromo-5-chloro-4-[(2-fluorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClFO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-6,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRDRAVROVOOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)CO)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5837737.png)

![(2,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5837747.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5837755.png)
![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5837766.png)

![N-{3,5-dichloro-2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5837792.png)
![N'-[1-(5-nitro-2-furyl)ethylidene]nicotinohydrazide](/img/structure/B5837798.png)


![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B5837812.png)

![N-[5-(2-amino-2-{[(anilinocarbonyl)oxy]imino}ethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5837852.png)
![3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5837854.png)